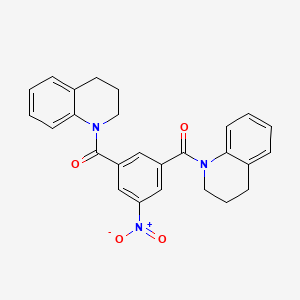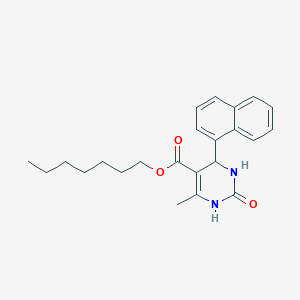![molecular formula C28H34N2O3 B11672535 11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11672535.png)
11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(3-丁氧基苯基)-3,3-二甲基-10-丙酰基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮是一种复杂的属于苯并二氮杂卓类化合物的有机化合物。该化合物以其独特的结构为特征,包括连接到六氢-二苯并-二氮杂卓核心上的丁氧基苯基基团、二甲基基团和丙酰基基团。苯并二氮杂卓因其广泛的药理活性而闻名,包括抗焦虑、镇静和抗惊厥特性。
准备方法
合成路线和反应条件
11-(3-丁氧基苯基)-3,3-二甲基-10-丙酰基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮可以通过各种合成路线制备。一种常见的方法涉及微波辅助合成,该合成由二氧化硅负载的氟硼酸催化。 该方法已被证明是高效的,可提供高产率的目标产物 .
工业生产方法
在工业环境中,该化合物的生产可能涉及利用连续流动反应器进行大规模微波辅助合成,以确保一致和高产率的生产。使用二氧化硅负载的氟硼酸作为催化剂是有利的,因为它可重复使用且对环境的影响最小。
化学反应分析
反应类型
11-(3-丁氧基苯基)-3,3-二甲基-10-丙酰基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物。
还原: 还原反应可以产生化合物的不同还原形式。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用诸如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
取代: 取代反应通常涉及卤素 (Cl₂, Br₂) 和亲核试剂 (NH₃, OH⁻) 等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
11-(3-丁氧基苯基)-3,3-二甲基-10-丙酰基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮在科学研究中具有多种应用:
化学: 用作合成其他苯并二氮杂卓衍生物的前体。
生物学: 研究其对各种生物系统的潜在影响,包括其抗焦虑和抗氧化特性.
医学: 研究其作为抗焦虑剂的潜在用途,在临床前研究中显示出有希望的结果.
工业: 用于开发新的药物和化学产品。
作用机制
11-(3-丁氧基苯基)-3,3-二甲基-10-丙酰基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮的作用机制涉及其与中枢神经系统中的γ-氨基丁酸 (GABA) 受体的相互作用。 通过与 GABA_A 受体上的苯并二氮杂卓结合位点结合,它增强了 GABA 的抑制作用,从而导致抗焦虑和镇静作用 .
相似化合物的比较
类似化合物
- 11-(2-仲丁氧基苯基)-3,3-二甲基-10-(三氟乙酰基)-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮
- 11-(3-丁氧基苯基)-10-(2-乙基己酰基)-3,3-二甲基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮
独特性
11-(3-丁氧基苯基)-3,3-二甲基-10-丙酰基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮与类似化合物相比,其独特的取代模式使其具有独特的药理特性。 丁氧基苯基和丙酰基基团的存在有助于其独特的抗焦虑和抗氧化活性 .
属性
分子式 |
C28H34N2O3 |
|---|---|
分子量 |
446.6 g/mol |
IUPAC 名称 |
6-(3-butoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H34N2O3/c1-5-7-15-33-20-12-10-11-19(16-20)27-26-22(17-28(3,4)18-24(26)31)29-21-13-8-9-14-23(21)30(27)25(32)6-2/h8-14,16,27,29H,5-7,15,17-18H2,1-4H3 |
InChI 键 |
WYVIQTDQUKLAOC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672464.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11672466.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)

![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)

![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672507.png)
![{3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11672519.png)

![2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11672525.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672529.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11672537.png)
